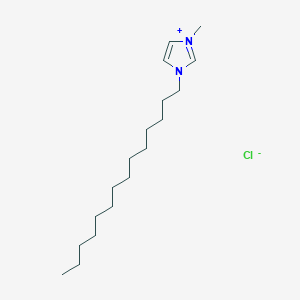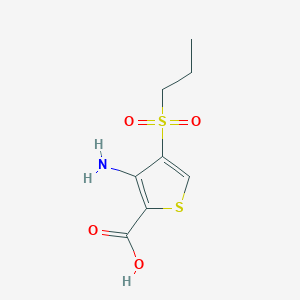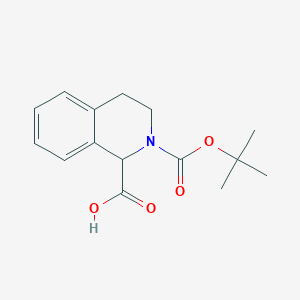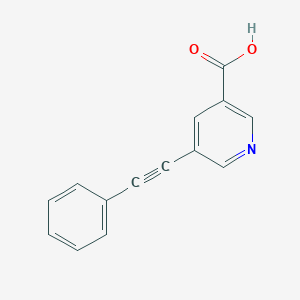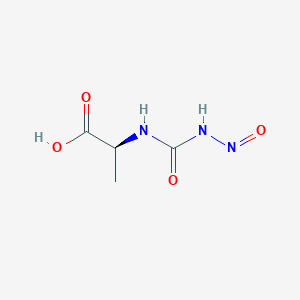
(2S)-2-(nitrosocarbamoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(nitrosocarbamoylamino)propanoic acid, also known as NCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(2S)-2-(nitrosocarbamoylamino)propanoic acid has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and cardiovascular disease. Studies have shown that (2S)-2-(nitrosocarbamoylamino)propanoic acid can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Mecanismo De Acción
The mechanism of action of (2S)-2-(nitrosocarbamoylamino)propanoic acid involves the formation of nitric oxide, which is a potent vasodilator and has various physiological effects. Nitric oxide is formed by the reaction between (2S)-2-(nitrosocarbamoylamino)propanoic acid and glutathione, which is present in cells. The resulting nitric oxide then activates various signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
(2S)-2-(nitrosocarbamoylamino)propanoic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and cardioprotection. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been found to reduce inflammation and oxidative stress in various tissues, leading to improved cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-(nitrosocarbamoylamino)propanoic acid is its potential applications in various fields, including cancer therapy, neuroprotection, and cardiovascular disease. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid is relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of (2S)-2-(nitrosocarbamoylamino)propanoic acid is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Direcciones Futuras
There are several future directions for the research on (2S)-2-(nitrosocarbamoylamino)propanoic acid, including the development of more efficient synthesis methods, the evaluation of its potential toxicity, and the identification of its target proteins and signaling pathways. Additionally, further studies are needed to evaluate the potential applications of (2S)-2-(nitrosocarbamoylamino)propanoic acid in various fields, including cancer therapy, neuroprotection, and cardiovascular disease.
Conclusion:
In conclusion, (2S)-2-(nitrosocarbamoylamino)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2S)-2-(nitrosocarbamoylamino)propanoic acid have been discussed in this paper. Further research is needed to fully understand the potential of (2S)-2-(nitrosocarbamoylamino)propanoic acid in various fields and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of (2S)-2-(nitrosocarbamoylamino)propanoic acid involves the reaction between L-serine and nitrosourea in the presence of a base. The resulting compound is then purified using chromatography techniques to obtain pure (2S)-2-(nitrosocarbamoylamino)propanoic acid.
Propiedades
Número CAS |
179108-92-0 |
|---|---|
Nombre del producto |
(2S)-2-(nitrosocarbamoylamino)propanoic acid |
Fórmula molecular |
C4H7N3O4 |
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
(2S)-2-(nitrosocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C4H7N3O4/c1-2(3(8)9)5-4(10)6-7-11/h2H,1H3,(H,8,9)(H2,5,6,10,11)/t2-/m0/s1 |
Clave InChI |
HFGNNOOHSVPEDZ-REOHCLBHSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)NN=O |
SMILES |
CC(C(=O)O)NC(=O)NN=O |
SMILES canónico |
CC(C(=O)O)NC(=O)NN=O |
Sinónimos |
L-Alanine,N-[(nitrosoamino)carbonyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)



![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
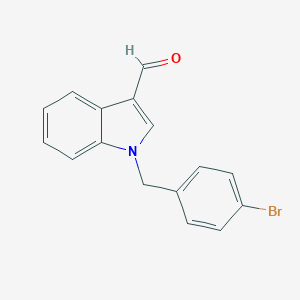
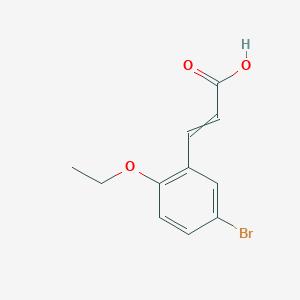

![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)
